molecular formula C6H6N2O3 B151845 (5-Nitropyridin-2-yl)methanol CAS No. 36625-57-7

(5-Nitropyridin-2-yl)methanol

Cat. No. B151845
CAS RN: 36625-57-7
M. Wt: 154.12 g/mol
InChI Key: SUYQFFRZOVQBAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex compounds involving nitro-substituted ligands, such as the one described in the first paper, involves the reaction of metal centers with organic ligands in the presence of solvents like tetrahydrofuran, followed by recrystallization from methanol . This suggests that (5-Nitropyridin-2-yl)methanol could potentially be synthesized through similar methods, involving the reaction of a suitable metal center with a 5-nitropyridin-2-yl moiety, followed by recrystallization in methanol.

Molecular Structure Analysis

The molecular structure of compounds similar to (5-Nitropyridin-2-yl)methanol, such as the cobalt complex mentioned in the first paper, can be determined using techniques like X-ray crystallography. The cobalt complex crystallizes in a monoclinic space group and features a slightly distorted tetrahedral geometry around the metal center . While this does not directly describe (5-Nitropyridin-2-yl)methanol, it provides a framework for understanding how nitro-substituted heterocyclic compounds might coordinate to metal centers.

Chemical Reactions Analysis

The second paper discusses the photolysis of a nitro-substituted furamide in methanol, where the nitro group is displaced by a solvent molecule to form a methoxy-substituted product . This indicates that nitro groups in heterocyclic compounds can undergo photochemical reactions in methanol, leading to the substitution of the nitro group. This could be relevant for (5-Nitropyridin-2-yl)methanol if it undergoes similar photochemical reactions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (5-Nitropyridin-2-yl)methanol, they do provide information on related compounds. For instance, the cobalt complex's physical properties such as bond lengths and angles are detailed, and the chemical reactivity under photolysis conditions is described for the nitrofuramide . These insights can be extrapolated to hypothesize about the properties of (5-Nitropyridin-2-yl)methanol, such as its potential reactivity under light exposure and its solubility in methanol.

Scientific Research Applications

Catalytic Applications

Methanol is noted for its potential as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. A study reported a clean, cost-effective method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines. This process employed RuCl3.xH2O as a catalyst, tolerating various amines and allowing the synthesis of pharmaceutical agents via late-stage functionalization, highlighting the synthetic value of advanced N-methylation reactions. Additionally, tandem reactions with selected nitroarenes were attempted to convert them into corresponding N-methylated amines using methanol under H2-free conditions, including the transfer hydrogenation of nitroarenes-to-anilines, thus preparing drug molecules and key pharmaceutical intermediates (Sarki et al., 2021).

Optical and Pharmacological Properties

2-Chloro 5-nitropyridine, an organic nonlinear optical crystal, was successfully grown from methanol solution, revealing its triclinic crystal system with a non-centrosymmetric space group P1 through XRD analysis. The crystal was transparent in the entire visible region, and its second harmonic generation efficiency was about 1.5 times of KDP. Furthermore, theoretical hyperpolarizability values, Mulliken charge distribution, Molecular electrostatic potential, and thermodynamical properties were calculated using density functional theory. Interestingly, the free radical scavenging activity of the compound against DPPH and H2O2 radicals was also determined, indicating its potential in pharmacological applications (Kumar et al., 2016).

Catalysis and Fuel Cells

A novel composite catalyst, Pt nanoparticles supported on poly(5-nitroindole) (Pt/PNI), was prepared via the electrochemical method for the electrooxidation of methanol in alkaline media. Pt/PNI exhibited higher catalytic activity and stronger poisoning-tolerance than conventional Pt electrodes. The study investigated methanol oxidation reaction kinetics, including Pt loading, mass of PNI film, concentration of methanol and KOH, and potential scan rate, showing Pt/PNI as a promising choice for methanol electrooxidation in alkaline medium (Zhou et al., 2009).

Safety And Hazards

The safety information for “(5-Nitropyridin-2-yl)methanol” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

(5-nitropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYQFFRZOVQBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608943
Record name (5-Nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Nitropyridin-2-yl)methanol

CAS RN

36625-57-7
Record name (5-Nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisobutylaluminium hydride (1 M in DCM, 41.6 mL, 41.6 mmol, 1.3 equiv) was added dropwise to a cold (−78° C.) solution of 5-nitro-pyridine-2-carboxylic acid ethyl ester (Step 39.4) (6.4 g, 32 mmol) in DCM (120 mL), under an argon atmosphere. The reaction mixture was allowed to warm to rt, quenched by addition of an aqueous solution of potassium sodium tartrate, diluted with DCM and H2O, and filtered through a pad of celite. The filtrate was extracted several times with DCM. The organic phase was washed with brine, dried (Na2SO4), filtered and concentrated. The residue was purified by silica gel column chromatography (Hex/EtOAc, 9:1→1:1) to provide 1.44 g of the title compound: ESI-MS: 153.1 [M−H]−.
Quantity
41.6 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Zhao, L Wang, H Chen, Z Wu, M Zhao… - ChemistrySelect, 2023 - Wiley Online Library
A new method for the efficient conversion of pyridine methanols and ethyl carboxylates to pyridine esters in air catalyzed by Novozym 435 (N435) was reported. The enzyme catalyzed …
DC Miller, T Reuillon, L Molyneux… - Journal of Medicinal …, 2022 - ACS Publications
The nonclassical extracellular signal-related kinase 5 (ERK5) mitogen-activated protein kinase pathway has been implicated in increased cellular proliferation, migration, survival, and …
Number of citations: 3 pubs.acs.org
WT McElroy, P DeShong - Tetrahedron, 2006 - Elsevier
A series of functionalized 4-bromopyridines, representing the C-ring of the anticancer agent streptonigrin have been prepared and their abilities to undergo Pd-catalyzed cross-coupling …
Number of citations: 33 www.sciencedirect.com

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